2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-

Chiral resolution Enantiomeric purity Hydantoinase substrate specificity

2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- (CAS 109063-48-1), also designated (5S)-5-[(5-hydroxy-1H-indol-3-yl)methyl]imidazolidine-2,4-dione, is a chiral, non-racemic hydantoin derivative bearing a 5-hydroxyindole substituent at the C5 position via a methylene linker. Its molecular formula is C₁₂H₁₁N₃O₃ with a monoisotopic mass of 245.080 g/mol.

Molecular Formula C12H11N3O3
Molecular Weight 245.238
CAS No. 109063-48-1
Cat. No. B2614228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-
CAS109063-48-1
Molecular FormulaC12H11N3O3
Molecular Weight245.238
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(=O)N3
InChIInChI=1S/C12H11N3O3/c16-7-1-2-9-8(4-7)6(5-13-9)3-10-11(17)15-12(18)14-10/h1-2,4-5,10,13,16H,3H2,(H2,14,15,17,18)/t10-/m0/s1
InChIKeyGKEKKERMGMGHEC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 109063-48-1: (S)-5-[(5-Hydroxy-1H-indol-3-yl)methyl]-2,4-imidazolidinedione – Structural Identity and Procurement-Relevant Physicochemical Profile


2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)- (CAS 109063-48-1), also designated (5S)-5-[(5-hydroxy-1H-indol-3-yl)methyl]imidazolidine-2,4-dione, is a chiral, non-racemic hydantoin derivative bearing a 5-hydroxyindole substituent at the C5 position via a methylene linker [1]. Its molecular formula is C₁₂H₁₁N₃O₃ with a monoisotopic mass of 245.080 g/mol . The compound belongs to the 5-substituted hydantoin class, a scaffold recognized for anticonvulsant, antiarrhythmic, antiparasitic, and anti-inflammatory activities, and is structurally related to the necrostatin family of necroptosis inhibitors and to indole-hydantoin hybrid molecules under investigation for NF-κB modulation [2].

Why Generic Substitution Fails for (S)-5-[(5-Hydroxy-1H-indol-3-yl)methyl]-2,4-imidazolidinedione: Stereochemical and Substituent-Specific Differentiation from In-Class Analogs


Indole-hydantoin conjugates are not functionally interchangeable. Three structural features of this compound preclude simple analog substitution. First, the defined S-configuration at the hydantoin C5 position is critical: the hydantoin transport protein Mhp from Microbacterium liquefaciens exhibits marked preference for the L-isomer over the D-isomer, and hydantoinase enzymes display substrate-dependent enantioselectivity that governs biocatalytic outcomes [1]. Second, the 5-hydroxy substituent on the indole ring introduces a hydrogen-bond donor/acceptor that is absent in the des-hydroxy analog IH-2 (5-(1H-indole-3-ylmethyl)imidazolidine-2,4-dione), which was shown to be inactive in an LPS-induced NF-κB transactivation model, whereas the structurally related exocyclic-methylene analog IH-1 exhibited potent anti-inflammatory activity [2]. Third, SAR studies of 5-(1H-indol-3-ylmethyl)hydantoin necrostatins demonstrated that several indole positions are intolerant of substitution for necroptosis inhibition, meaning that even conservative changes to the indole ring profoundly alter biological readout — a substituted analog cannot be assumed to recapitulate the activity profile of the parent scaffold [3]. These stereochemical and positional sensitivity features mean that sourcing the specific (S)-5-hydroxy enantiomer is mandatory for reproducible research outcomes.

Quantitative Differentiation Evidence for (S)-5-[(5-Hydroxy-1H-indol-3-yl)methyl]-2,4-imidazolidinedione (CAS 109063-48-1): Comparator-Benchmarked Selection Data


S-Enantiomer vs. Racemate: Stereochemical Identity Confirmed by Spectroscopic Database and Chiral Chromatography

CAS 109063-48-1 is the defined (S)-enantiomer, confirmed by InChIKey stereochemical encoding (GKEKKERMGMGHEC-JTQLQIEISA-N) and the Cahn-Ingold-Prelog descriptor [C@@H] in its SMILES notation [1]. The hydantoin transport protein Mhp (HyuP) from M. liquefaciens displays explicit L-isomer selectivity over the D-isomer for 5-indolylmethyl hydantoin, with an apparent Km for L-IMH estimated in the micromolar range [2]. Racemic D,L-5-indolylmethylhydantoin, by contrast, exhibits substrate-dependent stereoselectivity where hydantoinase enzymes can be strictly L-selective for one substrate yet D-selective for another, rendering racemic mixtures unpredictable for biocatalytic or biological assay applications [3]. The solubility of L-IMH is approximately 2 mM at 25°C, a property that constrains assay design and differentiates it from more soluble hydantoin analogs [2].

Chiral resolution Enantiomeric purity Hydantoinase substrate specificity

5-Hydroxyindole Substituent Effect: Functional Divergence from Des-Hydroxy Analog IH-2 in NF-κB Transactivation Model

The direct des-hydroxy analog of this compound, IH-2 (5-(1H-indole-3-ylmethyl)imidazolidine-2,4-dione), was explicitly tested alongside IH-1 (5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione) in a head-to-head study of LPS-induced inflammatory responses in RAW264.7 murine macrophages [1]. IH-2 — which differs from CAS 109063-48-1 only by the absence of the 5-hydroxy group on the indole ring — showed no inhibitory effect on LPS-induced nitric oxide (NO) production, CCL2 secretion, CXCL1 secretion, or iNOS/CCL2/CXCL1 mRNA expression. In contrast, IH-1 significantly inhibited all these endpoints and suppressed NF-κB p65 phosphorylation at Ser276. This demonstrates that indole ring substitution status is a binary determinant of anti-inflammatory activity within the indole-hydantoin chemotype. While IH-2 (des-hydroxy) was inactive, the 5-hydroxy substituent present in CAS 109063-48-1 introduces an H-bond donor that may restore or alter target engagement relative to the unsubstituted scaffold [1]. Additionally, 5-hydroxyindole itself is a known 5-HT₃ receptor modulator (slows desensitization of 5-HT₃ receptor-mediated ion currents in N1E-115 neuroblastoma cells) and a gut motility stimulant acting via L-type calcium channels [2].

Anti-inflammatory NF-κB signaling Indole-hydantoin SAR

Indole Positional SAR Constraint: Necroptosis Inhibitor Scaffold Sensitivity and Differentiation from 7-Substituted Necrostatins

The 5-(1H-indol-3-ylmethyl)hydantoin scaffold forms the core of the necrostatin class of necroptosis inhibitors. A systematic SAR study by Teng et al. (2005) evaluated indole substitution tolerance in this series and found that several positions on the indole ring were intolerant of substitution for maintaining necroptosis inhibitory activity [1]. Critically, small substituents at the 7-position of the indole ring increased inhibitory activity, while the hydantoin ring itself was also highly sensitive to structural modifications. Necrostatin 2 (a 5-(1H-indol-3-ylmethyl)-3-methyl-2-thiohydantoin) exhibits an EC₅₀ of 0.05 μM in a FADD-deficient Jurkat T cell necroptosis model, representing one of the most potent chemotypes in this class . In contrast, Necrostatin-1 (a distinct chemotype, 5-(1H-indol-3-ylmethyl)-3-methyl-2-thiohydantoin) has an EC₅₀ of 494 nM (~10-fold less potent) . The 5-hydroxy substitution present in CAS 109063-48-1 is at a position where SAR data predict altered potency relative to the unsubstituted or 7-substituted analogs; the hydroxyl group may reduce or enhance activity depending on the target, but it mandates distinct procurement when investigating indole-substituted necroptosis inhibitors.

Necroptosis Necrostatin RIPK1 inhibition Indole SAR

5-Hydroxyindole Fragment Activity Profile: Baseline Differentiation from the Hydantoin-Conjugated Parent Compound

The 5-hydroxyindole fragment alone exhibits distinct and quantifiable biological activities that contextualize the added value of the hydantoin conjugation present in CAS 109063-48-1. In human melanoma HMV-II tyrosinase inhibition assays, 5-hydroxyindole (IC₅₀ = 366 μM) was 18.3-fold weaker than 6-hydroxyindole (IC₅₀ = 20 μM) and 4.6-fold weaker than 7-hydroxyindole (IC₅₀ = 79 μM), with the reference compound kojic acid showing IC₅₀ = 342 μM [1]. Kinetic analysis confirmed competitive inhibition with respect to L-DOPA for all three hydroxyindole positional isomers. Separately, 5-hydroxyindole modulates 5-HT₃ receptor desensitization kinetics in N1E-115 neuroblastoma cells . The hydantoin conjugation in CAS 109063-48-1 appends an imidazolidinedione pharmacophore that is independently associated with anticonvulsant, antiarrhythmic, and anti-inflammatory activities not present in the indole fragment alone [2]. This fragment-to-conjugate differentiation provides a rationale for selecting the full hydantoin-indole hybrid over the simpler 5-hydroxyindole precursor.

5-Hydroxyindole Tyrosinase inhibition 5-HT3 receptor Fragment-based comparison

Research and Procurement Application Scenarios for (S)-5-[(5-Hydroxy-1H-indol-3-yl)methyl]-2,4-imidazolidinedione (CAS 109063-48-1): Evidence-Based Use Cases


Biocatalytic D-Amino Acid Production: Defined S-Enantiomer as Chiral Substrate for Hydantoinase-Coupled Resolution

In industrial biocatalytic processes for optically pure D- or L-amino acid production, the hydantoinase–N-carbamoylase cascade requires 5-monosubstituted hydantoin substrates with defined stereochemistry [1]. The hydantoin permease Mhp preferentially transports L-5-indolylmethylhydantoin with a Km in the micromolar range, and hydantoinase enzymes exhibit L-selectivity for indolylmethyl-substituted substrates [2]. CAS 109063-48-1, as the pure S-enantiomer, serves as a defined substrate for characterizing hydantoinase stereoselectivity, engineering enzyme variants with altered enantiopreference, or calibrating whole-cell biocatalyst systems. Its approximately 2 mM aqueous solubility at 25°C is a critical parameter for setting biotransformation substrate loading limits [2].

NF-κB Pathway Chemical Biology: Probing the Role of Indole 5-Hydroxy Substitution in Anti-Inflammatory Activity

The des-hydroxy analog IH-2 was demonstrated to be completely inactive in suppressing LPS-induced NF-κB transactivation, NO production, and chemokine secretion in RAW264.7 macrophages, while the structurally related IH-1 showed potent inhibitory activity [3]. CAS 109063-48-1, bearing the 5-hydroxy group absent in IH-2, provides a critical SAR probe to determine whether hydroxylation at the indole C5 position restores or modulates NF-κB pathway engagement. This compound enables direct testing of the hypothesis that hydrogen-bonding capacity at the indole 5-position is a key determinant of anti-inflammatory activity within the indole-hydantoin chemotype.

Necroptosis Inhibitor SAR Expansion: Evaluating 5-Hydroxyindole Substitution as a Necrostatin Scaffold Modification

The SAR study by Teng et al. (2005) established that the indole ring of 5-(1H-indol-3-ylmethyl)hydantoin necrostatins is generally intolerant of substitution, but with the notable exception that small substituents at the 7-position enhance activity [4]. CAS 109063-48-1 places a hydroxyl group at the 5-position — a location whose substitution was not exhaustively characterized in the original necrostatin SAR. With Necrostatin-2 exhibiting an EC₅₀ of 0.05 μM and Necrostatin-1 showing an EC₅₀ of 0.494 μM (~10-fold difference), this compound allows researchers to quantify the impact of 5-hydroxy substitution on necroptosis inhibitory potency and to determine whether it generates a selectivity shift relative to RIPK1 or alternative necroptosis targets [5].

Indole-Hydantoin Hybrid Library Synthesis: Chiral Building Block for Diversity-Oriented Synthesis

Indole and hydantoin are privileged scaffolds in medicinal chemistry, and their hybridization generates molecules with polypharmacological potential spanning anti-inflammatory, anticonvulsant, antiarrhythmic, antiparasitic, and anticancer activities [6]. CAS 109063-48-1 provides a pre-assembled, stereochemically defined (S)-5-hydroxyindole-hydantoin core that can serve as a starting material for further derivatization — for example, at the hydantoin N1 and N3 positions or via O-functionalization of the 5-hydroxy group. The synthetic accessibility of 5-(indol-3-yl)hydantoins via cascade reactions with glyoxylic acid in deep eutectic solvents (achieving 48% overall yield in the total synthesis of (±)-oxoaplysinopsin B) provides a methodological framework for analog generation starting from this scaffold [7].

Quote Request

Request a Quote for 2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.